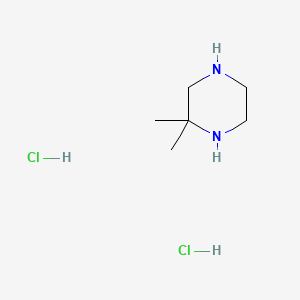

2,2-Dimethylpiperazine dihydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

IUPAC Name |

2,2-dimethylpiperazine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14N2.2ClH/c1-6(2)5-7-3-4-8-6;;/h7-8H,3-5H2,1-2H3;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HBEDXRCTDCKPBF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CNCCN1)C.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H16Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20695836 | |

| Record name | 2,2-Dimethylpiperazine--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20695836 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

128427-07-6 | |

| Record name | 2,2-Dimethylpiperazine--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20695836 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 2,2-Dimethylpiperazine Dihydrochloride

For Researchers, Scientists, and Drug Development Professionals

CAS Number: 128427-07-6

This technical guide provides a comprehensive overview of 2,2-Dimethylpiperazine dihydrochloride, a key building block in medicinal chemistry. This document consolidates essential information on its chemical and physical properties, synthesis, and applications in drug discovery, with a focus on providing practical experimental details and contextual understanding for researchers in the field.

Chemical and Physical Properties

This compound is the hydrochloride salt of the parent compound, 2,2-Dimethylpiperazine. The salt form generally offers enhanced stability and solubility in aqueous media, which is advantageous for various applications in research and development.[1]

Table 1: Physicochemical Properties of 2,2-Dimethylpiperazine and its Dihydrochloride Salt

| Property | 2,2-Dimethylpiperazine (Free Base) | This compound |

| CAS Number | 84477-72-5[2] | 128427-07-6 |

| Molecular Formula | C₆H₁₄N₂[2] | C₆H₁₆Cl₂N₂ |

| Molecular Weight | 114.19 g/mol [2] | 187.11 g/mol |

| Appearance | Low melting solid[3] | White to cream-colored powder/needles |

| Solubility | Soluble in water and organic solvents.[3] | Highly soluble in water; poorly soluble in nonpolar organic solvents.[1][4] |

| Purity (Typical) | ≥ 97% (GC)[3] | ≥ 98% |

Synthesis and Experimental Protocols

The synthesis of this compound is typically achieved in a two-step process: first, the synthesis of the free base, 2,2-Dimethylpiperazine, followed by its conversion to the dihydrochloride salt.

Synthesis of 2,2-Dimethylpiperazine (Free Base)

A common route for the synthesis of 2,2-Dimethylpiperazine involves the reduction of 3,3-dimethylpiperazin-2-one.[5]

Experimental Protocol: Reduction of 3,3-Dimethylpiperazin-2-one

-

Reaction Setup: In a reaction vessel under a nitrogen atmosphere, suspend lithium aluminum hydride (LiAlH₄) in anhydrous tetrahydrofuran (THF).

-

Addition of Reactant: Slowly add a solution of 3,3-dimethylpiperazin-2-one in THF to the LiAlH₄ suspension. The reaction is exothermic and should be controlled with appropriate cooling.

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Quenching: Upon completion, cautiously quench the reaction by the sequential addition of water and an aqueous sodium hydroxide solution.

-

Work-up: Filter the resulting mixture to remove inorganic salts. The filtrate, containing the product, is then concentrated under reduced pressure.

-

Purification: The crude 2,2-Dimethylpiperazine can be purified by distillation.[5]

Diagram 1: Synthesis of 2,2-Dimethylpiperazine

Caption: Workflow for the synthesis of 2,2-Dimethylpiperazine.

Preparation of this compound

The purified free base is then converted to its dihydrochloride salt.

Experimental Protocol: Salt Formation

-

Dissolution: Dissolve the purified 2,2-Dimethylpiperazine in a suitable solvent, such as absolute ethanol or isopropanol.[6]

-

Acidification: Cool the solution in an ice bath and slowly add a stoichiometric amount (2 equivalents) of concentrated hydrochloric acid or introduce a stream of dry hydrogen chloride gas.[6]

-

Precipitation: The dihydrochloride salt will precipitate out of the solution.

-

Isolation: Collect the precipitate by filtration, wash with a cold, non-polar solvent (e.g., diethyl ether) to remove any residual impurities, and dry under vacuum.

Diagram 2: Dihydrochloride Salt Formation

Caption: Conversion of the free base to the dihydrochloride salt.

Spectral Data

Table 2: Predicted Spectral Data for this compound

| Technique | Predicted Data |

| ¹H NMR | Signals corresponding to the methyl protons (singlet), and the methylene protons of the piperazine ring (multiplets). The N-H protons would likely appear as a broad singlet. |

| ¹³C NMR | Resonances for the quaternary carbon, the methyl carbons, and the methylene carbons of the piperazine ring. |

| IR Spectroscopy | Characteristic peaks for N-H stretching (broad), C-H stretching and bending, and C-N stretching. The presence of the hydrochloride salt may be indicated by broad absorptions in the 2400-3000 cm⁻¹ region.[9] |

| Mass Spectrometry (EI) | The mass spectrum would show the molecular ion peak of the free base (m/z = 114.19) upon loss of HCl, along with characteristic fragmentation patterns of the piperazine ring.[10] |

Applications in Drug Development

The piperazine moiety is a "privileged scaffold" in medicinal chemistry, appearing in a wide range of therapeutic agents due to its favorable physicochemical and pharmacokinetic properties.[11] 2,2-Dimethylpiperazine serves as a valuable intermediate in the synthesis of more complex molecules, particularly in the development of drugs targeting the central nervous system (CNS).[3]

Role as a Synthetic Intermediate

2,2-Dimethylpiperazine is utilized as a building block in the synthesis of various pharmaceuticals, including potential anti-anxiety and antidepressant medications.[3] Its two nitrogen atoms provide sites for further functionalization, allowing for the creation of diverse chemical libraries for drug screening.

Potential Pharmacological Significance

Derivatives of piperazine are known to interact with various receptors in the CNS, including dopamine, serotonin, and adrenergic receptors.[12] N-arylpiperazine derivatives, for instance, have been investigated as potential antipsychotic agents and as modulators of metabotropic glutamate receptor 5 (mGluR5), which is a target for the treatment of schizophrenia.[12][13] The introduction of the 2,2-dimethyl substitution can influence the conformational properties and metabolic stability of the final drug molecule, potentially leading to improved therapeutic profiles.

Diagram 3: Role in Drug Discovery

Caption: General workflow of 2,2-dimethylpiperazine in drug discovery.

Conclusion

This compound is a valuable and versatile chemical intermediate for the synthesis of novel compounds with potential therapeutic applications, especially in the area of central nervous system disorders. Its straightforward synthesis and the favorable properties of the piperazine core make it an attractive starting material for drug discovery and development programs. This guide provides a foundational understanding for researchers to effectively utilize this compound in their synthetic and medicinal chemistry endeavors.

References

- 1. benchchem.com [benchchem.com]

- 2. scbt.com [scbt.com]

- 3. solubilityofthings.com [solubilityofthings.com]

- 4. Piperazine - Wikipedia [en.wikipedia.org]

- 5. WO2019193134A1 - Process for the preparation of 2,2-dimethylpiperazine - Google Patents [patents.google.com]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. 2,5-Dimethylpiperazine | C6H14N2 | CID 7816 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 1,4-Dimethylpiperazine | C6H14N2 | CID 7818 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. infrared spectrum of 2,2-dimethylpropane prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of neopentane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 10. Piperazine, 2,5-dimethyl- [webbook.nist.gov]

- 11. Piperazine compounds [m.chemicalbook.com]

- 12. N-aryl-N'-benzylpiperazines as potential antipsychotic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Discovery of N-Aryl Piperazines as Selective mGluR5 Potentiators with Improved In Vivo Utility - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis of 2,2-Dimethylpiperazine Dihydrochloride

This technical guide provides a comprehensive overview of a key synthesis pathway for 2,2-dimethylpiperazine dihydrochloride, a valuable building block in pharmaceutical and chemical research.[1] The document is intended for researchers, scientists, and professionals in drug development, offering detailed experimental protocols, quantitative data, and a visual representation of the synthesis workflow.

Core Synthesis Pathway: A Multi-Step Approach

A prominent and scalable synthesis route for 2,2-dimethylpiperazine proceeds via a multi-step process starting from isobutyraldehyde. This pathway involves the formation of a key intermediate, 2-chloro-2-methylpropanal, followed by cyclization with ethylenediamine and subsequent reduction. The free base is then converted to the dihydrochloride salt.

Step 1: Synthesis of 2-Chloro-2-methylpropanal

The initial step involves the chlorination of isobutyraldehyde using sulfuryl chloride. This reaction is typically performed at a controlled temperature to ensure selectivity and minimize side reactions.

Step 2: Formation of 6,6-dimethyl-1,2,3,6-tetrahydropyrazine

The crude 2-chloro-2-methylpropanal is then reacted with ethylenediamine. This step leads to the formation of the cyclic imine intermediate, 6,6-dimethyl-1,2,3,6-tetrahydropyrazine. The reaction conditions are managed to facilitate the cyclization process.

Step 3: Catalytic Hydrogenation to 2,2-Dimethylpiperazine

The tetrahydropyrazine intermediate is subsequently reduced to 2,2-dimethylpiperazine via catalytic hydrogenation.[2] A common catalyst for this transformation is Palladium on carbon (Pd/C).[2] The reaction is carried out under hydrogen pressure at an elevated temperature.[2]

Step 4: Formation of this compound

The final step is the formation of the dihydrochloride salt. This is achieved by treating the purified 2,2-dimethylpiperazine free base with hydrochloric acid in a suitable solvent, leading to the precipitation of the desired salt. While the provided documentation details the formation of other salts like tartrate, the hydrochloride salt formation is a standard and analogous procedure.[2]

Quantitative Data Summary

The following table summarizes key quantitative data reported for the synthesis of 2,2-dimethylpiperazine.

| Parameter | Value | Reference |

| Purity of distilled 2,2-dimethylpiperazine | 98% | [2] |

| Molar yield of 2,2-dimethylpiperazine DL-tartrate from distilled base | 80% | [2] |

| Hydrogenation Temperature | 40°C to 80°C | [2] |

| Hydrogenation Pressure | 0.2 MPa to 0.8 MPa | [2] |

Experimental Protocols

Protocol 1: Synthesis of 2,2-Dimethylpiperazine

Step 1: Preparation of 2-Chloro-2-methylpropanal

-

A reactor is charged with sulfuryl chloride (190.9 g) and cooled to 18°C.

-

Isobutyraldehyde (100 g) is added over a period of 2 hours, maintaining the temperature between 18°C and 28°C.

-

The reaction mixture is then warmed to 30°C-35°C.

-

Water (10 mL) is added, followed by the addition of toluene (103 mL).[2]

Step 2 & 3: Synthesis of 2,2-Dimethylpiperazine via Reductive Amination

-

The 2-chloro-2-methylpropanal solution is reacted with ethylenediamine to form the imine intermediate, 6,6-dimethyl-l,2,3,6-tetrahydropyrazine.[2]

-

The resulting intermediate is diluted with a C1-C6 alcohol, such as methanol, ethanol, or propanol.[2]

-

The solution is then subjected to catalytic hydrogenation in the presence of a Pd/C catalyst.[2]

-

The hydrogenation is typically conducted at a temperature ranging from 40°C to 80°C and a pressure of 0.2 MPa to 0.8 MPa.[2]

-

After the reaction, the crude 2,2-dimethylpiperazine is purified by distillation under reduced pressure.[2]

Protocol 2: Formation of a 2,2-Dimethylpiperazine Salt (Example with DL-Tartaric Acid)

-

Distilled 2,2-dimethylpiperazine (10 g, 0.088 mol) is mixed with 2-propanol (100 mL) and heated to approximately 56°C-57°C.

-

Solid DL-tartaric acid (13.1 g; 0.087 mol) is added to the heated solution.

-

The mixture is maintained at 56°C-57°C for 1 hour and then allowed to cool to room temperature.

-

The resulting suspension is stirred overnight.

-

The product is isolated by filtration, washed with 2-propanol (20 mL), and dried under vacuum at 50°C to yield pure 2,2-dimethylpiperazine DL-tartrate.[2]

Note: The synthesis of the dihydrochloride salt would follow a similar procedure, substituting DL-tartaric acid with an appropriate molar equivalent of hydrochloric acid.

Mandatory Visualizations

Synthesis Pathway of 2,2-Dimethylpiperazine

Caption: Synthesis workflow for this compound.

Experimental Workflow Logic

References

An In-depth Technical Guide to 2,2-Dimethylpiperazine Dihydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of 2,2-Dimethylpiperazine Dihydrochloride, a heterocyclic compound of interest in medicinal chemistry and drug development. Piperazine and its derivatives are integral scaffolds in a multitude of pharmacologically active agents, recognized for their ability to modulate the physicochemical and pharmacokinetic properties of drug candidates. This document details the compound's nomenclature, physicochemical properties, synthesis, and potential applications, offering a valuable resource for professionals in the field.

The IUPAC name for this compound is 2,2-dimethylpiperazine;dihydrochloride .

Physicochemical Properties

The physicochemical properties of this compound are crucial for its handling, formulation, and biological activity. As a dihydrochloride salt, it exhibits enhanced aqueous solubility and stability compared to its free base form, which is advantageous for pharmaceutical applications.[1] The data presented below is a compilation from various sources, with some properties of the parent compound, piperazine dihydrochloride, included for comparative reference due to the limited availability of specific data for the 2,2-dimethyl derivative.

Table 1: Physicochemical Data of Piperazine Salts

| Property | 2,2-Dimethylpiperazine | Piperazine Dihydrochloride | Source |

| Molecular Formula | C₆H₁₄N₂ | C₄H₁₂Cl₂N₂ | [2] |

| Molecular Weight | 114.19 g/mol | 159.06 g/mol | [2] |

| Appearance | Low melting solid | White to cream-colored crystalline powder | [2][3] |

| Melting Point | Not specified | 318-320 °C (decomposes) | [3][4] |

| Solubility | Soluble in water and organic solvents | Highly soluble in water | [2][5] |

| pKa1 | Not specified | 5.35 (at 25 °C) | [4] |

| pKa2 | Not specified | 9.73 (at 25 °C) | [4] |

Synthesis of this compound

The synthesis of this compound is a multi-step process that begins with the synthesis of the 2,2-dimethylpiperazine free base, followed by its conversion to the dihydrochloride salt. The following experimental protocols are based on established synthetic routes for piperazine derivatives.[6]

Synthesis of 2,2-Dimethylpiperazine (Free Base)

A common route for the synthesis of 2,2-dimethylpiperazine involves the reaction of isobutyraldehyde with a chlorinating agent, followed by reaction with ethylenediamine and subsequent reduction.[6]

Experimental Protocol:

Step 1: Synthesis of 2-chloro-2-methylpropanal

-

In a suitable reaction vessel, cool sulfuryl chloride.

-

Slowly add isobutyraldehyde to the cooled sulfuryl chloride while maintaining the temperature between 18-28 °C.

-

After the addition is complete, warm the reaction mixture to 30-35 °C.

-

Add a small amount of water to quench any excess sulfuryl chloride, followed by the addition of toluene.

Step 2: Synthesis of 6,6-dimethyl-1,2,3,6-tetrahydropyrazine

-

React the 2-chloro-2-methylpropanal from Step 1 with ethylenediamine in an organic solvent such as tetrahydrofuran (THF) under heating.

-

The resulting imine, 6,6-dimethyl-1,2,3,6-tetrahydropyrazine, is obtained as a solution and can be used directly in the next step.

Step 3: Reduction to 2,2-Dimethylpiperazine

-

Dilute the solution of 6,6-dimethyl-1,2,3,6-tetrahydropyrazine with methanol.

-

Perform a catalytic hydrogenation using a palladium on carbon (Pd/C) catalyst at a temperature of 40-80 °C and a pressure of 0.2-0.8 MPa.[6]

-

After the reaction is complete, remove the catalyst by filtration.

-

Concentrate the filtrate to yield crude 2,2-dimethylpiperazine.

-

The crude product can be purified by distillation under reduced pressure.[6]

Preparation of this compound

The conversion of the free base to the dihydrochloride salt is achieved by treatment with hydrochloric acid.

Experimental Protocol:

-

Dissolve the purified 2,2-dimethylpiperazine free base in a suitable organic solvent, such as absolute ethanol.

-

Cool the solution in an ice bath.

-

Slowly add a solution of hydrochloric acid (e.g., concentrated HCl or HCl gas dissolved in an appropriate solvent) to the cooled piperazine solution with stirring. Two molar equivalents of HCl are required for the formation of the dihydrochloride salt.

-

The this compound will precipitate out of the solution.

-

Collect the precipitate by filtration.

-

Wash the collected solid with a cold, anhydrous solvent (e.g., diethyl ether) to remove any unreacted starting material or excess acid.

-

Dry the final product under vacuum to yield pure this compound.

Synthesis Workflow Diagram

Caption: Synthesis workflow for this compound.

Applications in Drug Development

Piperazine derivatives are a cornerstone in medicinal chemistry, appearing in a wide array of drugs targeting various therapeutic areas. The piperazine scaffold is often employed to enhance the aqueous solubility, permeability, and metabolic stability of drug candidates.[7]

Derivatives of dimethylpiperazine, including the 2,2-dimethyl isomer, are utilized as building blocks in the synthesis of novel therapeutic agents. They have been investigated for their potential in developing drugs targeting the central nervous system, including anti-anxiety and antidepressant medications.[2] The specific substitution pattern on the piperazine ring can significantly influence the pharmacological activity, allowing for the fine-tuning of receptor binding and functional activity.[7] For instance, piperazine derivatives have been explored as antagonists for histamine H3 and sigma-1 receptors, which are implicated in pain pathways.[8]

Experimental Protocols for Characterization

Standard analytical techniques are employed to confirm the identity and purity of this compound.

Chromatographic Purity

Thin-layer chromatography (TLC) can be used to assess the purity of the compound and identify any potential impurities.

Experimental Protocol (General): [9]

-

Preparation of Solutions:

-

Test Solution: Dissolve a known concentration of this compound in a suitable solvent.

-

Standard Solution: Prepare a solution of a reference standard of this compound at a similar concentration.

-

-

TLC Plate: Use a silica gel TLC plate.

-

Application: Apply small spots of the test and standard solutions to the baseline of the TLC plate.

-

Development: Develop the chromatogram in a suitable mobile phase (e.g., a mixture of acetone and ammonium hydroxide).

-

Visualization: After development, dry the plate and visualize the spots using an appropriate method, such as spraying with a ninhydrin solution and heating.

-

Analysis: Compare the Rf value and intensity of the principal spot in the test solution chromatogram with that of the standard solution. Any secondary spots in the test solution can be compared to impurity standards if available.

Conclusion

This compound is a valuable building block for the synthesis of novel pharmaceutical compounds. Its dihydrochloride salt form offers favorable physicochemical properties for drug development. This guide has provided a detailed overview of its IUPAC name, properties, a comprehensive synthesis workflow, and its applications in medicinal chemistry. The provided experimental protocols serve as a foundation for the synthesis and characterization of this compound in a research and development setting. Further investigation into the specific biological targets and mechanisms of action of its derivatives will continue to be an active area of research.

References

- 1. CAS 198896-00-3: (2R,5S)-1-benzyl-2,5-dimethyl-piperazine … [cymitquimica.com]

- 2. chemimpex.com [chemimpex.com]

- 3. piperazine dihydrochloride, 142-64-3 [thegoodscentscompany.com]

- 4. benchchem.com [benchchem.com]

- 5. solubilityofthings.com [solubilityofthings.com]

- 6. WO2019193134A1 - Process for the preparation of 2,2-dimethylpiperazine - Google Patents [patents.google.com]

- 7. researchgate.net [researchgate.net]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Piperazine Dihydrochloride [drugfuture.com]

In-Depth Technical Guide on 2,2-Dimethylpiperazine Dihydrochloride

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Solubility Data

Quantitative solubility data for 2,2-Dimethylpiperazine dihydrochloride in various solvents at different temperatures is not extensively documented in publicly accessible sources. However, the free base, 2,2-Dimethylpiperazine, is reported to have excellent solubility in water and organic solvents[1]. This suggests that the dihydrochloride salt is also likely to be highly soluble in aqueous solutions due to its ionic nature.

For related compounds, such as 2,5-Dimethylpiperazine, it is noted to be soluble in water and organic solvents like ethanol and acetone[2]. The solubility of piperazine derivatives is influenced by factors such as temperature and pH[2]. Increased temperature generally enhances solubility[2].

Table 1: Qualitative Solubility of 2,2-Dimethylpiperazine

| Solvent | Qualitative Solubility | Rationale |

| Water | Excellent[1] | The presence of two nitrogen atoms allows for hydrogen bonding with water molecules. |

| Organic Solvents | Excellent[1] | The hydrophobic methyl groups can interact favorably with non-polar environments. |

It is crucial for researchers to experimentally determine the solubility of this compound in their specific solvent systems to ensure accurate and reproducible results.

Experimental Protocols

Solubility Determination: Shake-Flask Method

A standard method for determining the equilibrium solubility of a compound is the shake-flask method.

Materials:

-

This compound

-

Selected solvent (e.g., water, phosphate-buffered saline, ethanol)

-

Sealed glass vials

-

Orbital shaker with temperature control

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm)

-

High-Performance Liquid Chromatography (HPLC) system or other suitable analytical instrument

Procedure:

-

Add an excess amount of solid this compound to a known volume of the solvent in a sealed vial.

-

Place the vial on an orbital shaker at a constant, controlled temperature (e.g., 25 °C or 37 °C).

-

Shake the vial for a sufficient duration (typically 24-72 hours) to ensure equilibrium is reached.

-

After equilibration, cease shaking and allow the undissolved solid to settle.

-

Centrifuge the vial to further separate the solid from the supernatant.

-

Carefully withdraw a sample of the supernatant using a syringe.

-

Immediately filter the supernatant through a syringe filter to remove any remaining solid particles.

-

Quantify the concentration of the dissolved this compound in the filtrate using a validated analytical method such as HPLC.

-

The solubility is then reported in units such as mg/mL or mol/L.

Synthesis of 2,2-Dimethylpiperazine

A common method for the synthesis of 2,2-Dimethylpiperazine involves the reduction of 3,3-dimethylpiperazin-2-one[3].

Materials:

-

3,3-dimethylpiperazin-2-one

-

Lithium aluminum hydride (LiAlH4)

-

Tetrahydrofuran (THF)

-

Water

-

Sodium hydroxide

-

Celite

Procedure:

-

A solution of 3,3-dimethylpiperazin-2-one in THF is prepared and heated.

-

In a separate reaction vessel, a suspension of LiAlH4 in THF is prepared under a nitrogen atmosphere.

-

The solution of 3,3-dimethylpiperazin-2-one is slowly added to the LiAlH4 suspension, controlling the exothermic reaction.

-

The reaction mixture is stirred, and the completion of the reaction is monitored.

-

The reaction is carefully quenched by the slow addition of water, followed by a sodium hydroxide solution.

-

The resulting mixture is filtered through Celite to remove inorganic salts.

-

The filtrate is concentrated under reduced pressure.

-

The crude product is then purified by fractional distillation to yield 2,2-dimethylpiperazine[3].

Signaling Pathway and Workflow Visualizations

IL-6/Nrf2 Signaling Pathway

Piperazine derivatives have been investigated for their antioxidant properties and their role in modulating signaling pathways related to oxidative stress, such as the IL-6/Nrf2 loop pathway[4]. The following diagram illustrates the key components and relationships within this pathway.

Synthesis Workflow of 2,2-Dimethylpiperazine

The synthesis of 2,2-Dimethylpiperazine from 3,3-dimethylpiperazin-2-one can be represented by the following workflow diagram.

References

- 1. chemimpex.com [chemimpex.com]

- 2. solubilityofthings.com [solubilityofthings.com]

- 3. 2,2-DIMETHYL-PIPERAZINE CAS#: 84477-72-5 [amp.chemicalbook.com]

- 4. Design, Synthesis and Evaluation of Novel 1,4-Disubstituted Piperazine-2,5-dione Derivatives as Antioxidants against H2O2-Induced Oxidative Injury via the IL-6/Nrf2 Loop Pathway [mdpi.com]

Spectroscopic Analysis of 2,2-Dimethylpiperazine Dihydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Spectroscopic Data Summary

The following tables summarize the expected quantitative data from Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) analysis.

Table 1: Predicted ¹H NMR Spectral Data

Solvent: D₂O

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Notes |

| ~ 3.6 - 3.8 | Multiplet | 4H | C3-H ₂, C5-H ₂ | The two methylene groups adjacent to the quaternary carbon and the secondary amine. |

| ~ 3.4 - 3.6 | Multiplet | 4H | C6-H ₂ | The methylene group adjacent to the two secondary amines. |

| ~ 1.5 | Singlet | 6H | C2-(CH ₃)₂ | A singlet is expected due to the absence of adjacent protons on the quaternary carbon. |

Note: In the dihydrochloride salt, the amine protons (N-H) would be exchangeable with D₂O and thus likely not observed or appear as a broad, low-intensity signal.

Table 2: Predicted ¹³C NMR Spectral Data

Solvent: D₂O

| Chemical Shift (δ) ppm | Assignment | Notes |

| ~ 55 - 60 | C 2 | Quaternary carbon, signal expected to be of lower intensity. |

| ~ 45 - 50 | C 3, C 5 | Methylene carbons adjacent to the quaternary carbon and secondary amine. |

| ~ 40 - 45 | C 6 | Methylene carbon adjacent to two secondary amines. |

| ~ 20 - 25 | C2-(C H₃)₂ | Methyl carbons. |

Table 3: Expected Infrared (IR) Absorption Bands

Sample Preparation: KBr Pellet or Nujol Mull

| Wavenumber (cm⁻¹) | Intensity | Vibration Type | Functional Group |

| 3000 - 2700 | Strong, Broad | N⁺-H Stretch | Secondary Ammonium |

| 2980 - 2850 | Medium-Strong | C-H Stretch | -CH₃, -CH₂- |

| ~1600 & ~1500 | Medium-Weak | N⁺-H Bend | Secondary Ammonium |

| 1470 - 1450 | Medium | C-H Bend | -CH₂- (Scissoring) |

| 1380 - 1365 | Medium-Strong | C-H Bend | -C(CH₃)₂ (gem-dimethyl) |

| Below 1300 | Variable | C-N Stretch, C-C Stretch | Fingerprint Region |

Note: The IR spectrum is expected to be similar to that of piperazine dihydrochloride, with the addition of characteristic C-H stretching and bending modes from the gem-dimethyl group.[1]

Table 4: Expected Mass Spectrometry Data (for 2,2-Dimethylpiperazine free base)

Ionization Method: Electron Ionization (EI)

| m/z | Possible Fragment | Notes |

| 114 | [M]⁺ | Molecular ion peak for the free base (C₆H₁₄N₂). |

| 99 | [M - CH₃]⁺ | Loss of a methyl group, expected to be a major fragment. |

| 70 | [C₄H₈N]⁺ | Fragmentation of the piperazine ring. |

| 56 | [C₃H₆N]⁺ | Common fragment in piperazine derivatives. |

| 44 | [C₂H₆N]⁺ | Further fragmentation. |

Note: The dihydrochloride salt will typically not be observed in the mass spectrum. The data corresponds to the free base, 2,2-Dimethylpiperazine, which has a molecular weight of 114.19 g/mol .[2][3][4]

Experimental Workflow

The general workflow for the spectroscopic analysis of a solid chemical sample like 2,2-Dimethylpiperazine dihydrochloride is outlined below.

Caption: Workflow for spectroscopic analysis of this compound.

Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra to determine the proton and carbon framework of the molecule.

Methodology:

-

Sample Preparation: Accurately weigh 5-10 mg of this compound and dissolve it in approximately 0.6-0.7 mL of deuterium oxide (D₂O). The use of D₂O is recommended due to the high solubility of the dihydrochloride salt in water.

-

Internal Standard: For precise chemical shift referencing, a small amount of a water-soluble standard such as 3-(trimethylsilyl)propionic-2,2,3,3-d₄ acid sodium salt (DSS) or sodium 2,2-dimethyl-2-silapentane-5-sulfonate (DSS) can be added, setting its methyl signal to 0.0 ppm.

-

Instrumentation: Transfer the solution to a standard 5 mm NMR tube.

-

Data Acquisition:

-

Acquire spectra on a 400 MHz (or higher) NMR spectrometer.

-

For ¹H NMR, acquire at least 16 scans. Key parameters include a spectral width of ~12 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.

-

For ¹³C NMR, acquire several thousand scans due to the low natural abundance of ¹³C. Proton decoupling (e.g., broadband decoupling) should be used to simplify the spectrum and improve the signal-to-noise ratio. A spectral width of ~220 ppm is appropriate.

-

-

Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform. Phase and baseline correct the resulting spectra. Integrate the peaks in the ¹H NMR spectrum and identify the chemical shifts in both ¹H and ¹³C spectra relative to the internal standard.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule based on their characteristic vibrational frequencies.

Methodology (KBr Pellet Technique):

-

Sample Preparation:

-

Gently grind a small amount (1-2 mg) of this compound with approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) using an agate mortar and pestle. The mixture should be a fine, homogeneous powder.

-

Transfer the powder to a pellet-forming die.

-

Apply pressure (typically 7-10 tons) using a hydraulic press to form a thin, transparent or translucent pellet.

-

-

Background Spectrum: Place the empty sample holder in the FTIR spectrometer and acquire a background spectrum. This will be automatically subtracted from the sample spectrum.

-

Data Acquisition: Place the KBr pellet in the sample holder of the FTIR spectrometer and acquire the spectrum. Typically, 16-32 scans are co-added to obtain a high-quality spectrum over a range of 4000-400 cm⁻¹.

-

Data Processing: The resulting spectrum of transmittance or absorbance versus wavenumber (cm⁻¹) is analyzed. Identify the major absorption bands and assign them to specific functional group vibrations.

Mass Spectrometry (MS)

Objective: To determine the mass-to-charge ratio (m/z) of the parent molecule (as the free base) and its fragments to confirm the molecular weight and aid in structural elucidation.

Methodology (Electron Ionization with GC-MS):

-

Sample Preparation: Prepare a dilute solution (approximately 10-100 µg/mL) of this compound in a volatile solvent such as methanol or acetonitrile. The high salt concentration is not ideal for electrospray ionization (ESI), making Electron Ionization (EI) a suitable alternative if the free base is sufficiently volatile. The injection port of the GC will be hot enough to dissociate the dihydrochloride salt into the volatile free base.

-

Instrumentation: Use a Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with an EI source.

-

Data Acquisition:

-

Inject a small volume (e.g., 1 µL) of the sample solution into the GC. The GC will separate the analyte from the solvent.

-

The analyte elutes from the GC column and enters the ion source of the mass spectrometer.

-

The standard EI energy is 70 eV. Acquire a mass spectrum over a range of m/z 30-300.

-

-

Data Analysis: Identify the molecular ion peak ([M]⁺), which corresponds to the molecular weight of the free base (114.19 g/mol ). Analyze the fragmentation pattern by identifying the m/z values of the major fragment ions and proposing their structures. This pattern serves as a molecular fingerprint.

References

The Synthesis and Salification of 2,2-Dimethylpiperazine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,2-Dimethylpiperazine is a heterocyclic organic compound that serves as a valuable building block in medicinal chemistry and the development of novel materials. Its gem-dimethyl substitution pattern imparts unique conformational properties and steric hindrance, making it a desirable scaffold for the synthesis of complex molecules, including pharmaceuticals and agrochemicals. This technical guide provides an in-depth overview of the discovery and synthesis of 2,2-dimethylpiperazine and its salts, with a focus on detailed experimental protocols and comparative data.

Physicochemical Properties

A summary of the key physicochemical properties of 2,2-dimethylpiperazine is presented below.

| Property | Value | Reference |

| CAS Number | 84477-72-5 | [1][2][3] |

| Molecular Formula | C₆H₁₄N₂ | [1][2][3] |

| Molecular Weight | 114.19 g/mol | [1][2] |

| Appearance | Low melting solid | Chem-Impex |

| Boiling Point | 163-164 °C (at atmospheric pressure) | [2] |

| Flash Point | 38.9 ± 10.2 °C | [2] |

| Density | 0.8 ± 0.1 g/cm³ | [2] |

Synthesis of 2,2-Dimethylpiperazine

The synthesis of 2,2-dimethylpiperazine has evolved, with modern methods offering improved safety and efficiency. The primary route involves the reduction of 3,3-dimethylpiperazin-2-one.

Modern Synthetic Approach

A contemporary and efficient synthesis of 2,2-dimethylpiperazine is detailed in patent literature, avoiding hazardous reagents used in older methods.[4]

Experimental Protocol:

-

Step 1: Synthesis of 2-Chloro-2-methylpropanal. Sulfuryl chloride (190.9 g) is charged into a reactor and cooled to 18°C. Isobutyraldehyde (100 g) is added over 2 hours, maintaining the temperature between 18°C and 28°C. The reaction mixture is then warmed to 30-35°C, and water (10 mL) followed by toluene (103 mL) are added.

-

Step 2: Formation of 6,6-dimethyl-1,2,3,6-tetrahydropyrazine. The 2-chloro-2-methylpropanal solution is added to an aqueous solution of ethylenediamine (ETAM) and an inorganic base over 4 hours at 40-50°C. The resulting imine, 6,6-dimethyl-1,2,3,6-tetrahydropyrazine, is obtained as a solution.

-

Step 3: Hydrogenation to 2,2-Dimethylpiperazine. The solution of 6,6-dimethyl-1,2,3,6-tetrahydropyrazine is diluted with methanol and subjected to catalytic hydrogenation using a Pd/C catalyst at a temperature of 40°C to 80°C and a pressure of 0.2 MPa to 0.8 MPa. After removal of the catalyst, the mixture is concentrated to yield crude 2,2-dimethylpiperazine.

-

Purification: The crude product can be purified by distillation under reduced pressure (0.001-0.0015 MPa), with the main fraction collected at 35°C-43°C.[4]

Earlier Synthetic Method

An older, yet illustrative, method involves the reduction of 3,3-dimethylpiperazin-2-one using a strong reducing agent like lithium aluminum hydride (LAH).[2][4]

Experimental Protocol:

-

Preparation of 3,3-dimethylpiperazin-2-one: This precursor is synthesized via the reaction of ethyl 2-bromo-2-methylpropanoate with ethylenediamine in a toluene suspension in the presence of potassium carbonate.[4]

-

Reduction to 2,2-Dimethylpiperazine: A mixture of 3,3-dimethylpiperazin-2-one (8.28 kg, 64.6 mol) and tetrahydrofuran (THF) (60 kg) is heated to 50-60°C. In a separate vessel, THF (50 kg) is stirred under a nitrogen atmosphere, and LiAlH₄ (a total of 3.0 kg, 79.1 mol) is added portion-wise. The solution of 3,3-dimethylpiperazin-2-one is then added slowly over 2 hours, maintaining the temperature between 41-59°C. The reaction mixture is stirred for an additional hour at 59°C.[2]

-

Work-up and Purification: The reaction is cooled, and water (3 L) is carefully added, keeping the temperature below 25°C. This is followed by the addition of 15% sodium hydroxide solution (3.50 kg) and then more water (9 L). A filter agent (e.g., Celite, 4 kg) is added, and the mixture is filtered. The filter cake is washed with THF. The combined filtrates are concentrated, and the residue is purified by fractional distillation at atmospheric pressure, collecting the product at 163-164°C.[2]

Synthesis Workflow

Caption: Synthetic routes to 2,2-Dimethylpiperazine.

Salts of 2,2-Dimethylpiperazine

The formation of salts is a common strategy to improve the handling and physicochemical properties of amine-containing compounds. The preparation of the DL-tartrate salt of 2,2-dimethylpiperazine is well-documented.[4]

2,2-Dimethylpiperazine DL-Tartrate Salt

Experimental Protocol (1:1 Salt):

-

A solution of distilled 2,2-dimethylpiperazine (10 g, 0.088 mol) in toluene (6.9 g) is mixed with 2-propanol (100 mL) and heated to approximately 55-56°C.

-

Solid DL-tartaric acid (6.6 g, 0.044 mol) is added in portions while maintaining the temperature at 54-57°C.

-

The mixture is allowed to cool to room temperature and stirred overnight.

-

The resulting solid is isolated by filtration, washed with 2-propanol (20 mL), and dried under vacuum at 50°C to yield pure 2,2-dimethylpiperazine-DL-tartrate (1:1 salt) as a white solid.[4]

Experimental Protocol (2:1 Salt):

-

Distilled 2,2-dimethylpiperazine (10 g, 0.088 mol) is mixed with 2-propanol (100 mL) and heated to about 56-57°C.

-

Solid DL-tartaric acid (13.1 g, 0.087 mol) is added.

-

The mixture is maintained at 56-57°C for 1 hour and then allowed to cool to room temperature and stirred overnight.

-

The product is isolated by filtration, washed with 2-propanol (20 mL), and dried under vacuum at 50°C to afford pure 2,2-dimethylpiperazine DL-tartrate as a white solid.[4]

Other Potential Salts

Patent literature suggests that 2,2-dimethylpiperazine can be converted into a variety of other salts, although detailed experimental protocols are not provided. These include:

-

Fumarate

-

Succinate

-

Hydrochloride

-

Oxalate

-

Hydrobromide

-

Hydroiodide

-

Sulfate

-

p-Toluenesulfonate

-

Maleate[4]

Salt Formation Workflow

Caption: General workflow for the formation of 2,2-Dimethylpiperazine salts.

Applications

2,2-Dimethylpiperazine is primarily utilized as a versatile intermediate in organic synthesis. Its applications include:

-

Pharmaceutical Development: It serves as a key building block in the synthesis of various pharmaceuticals, particularly in the development of anti-anxiety and antidepressant medications.[5]

-

Agrochemicals: The compound is used in the formulation of pesticides and herbicides, contributing to their efficacy and stability.[5]

-

Polymer Chemistry: It finds use as a curing agent for epoxy resins and as a stabilizer in polymer production, enhancing the mechanical properties and durability of the final products.[5]

Conclusion

2,2-Dimethylpiperazine is a synthetically important molecule with established routes for its preparation and the formation of its salts. The modern synthetic methods offer significant advantages in terms of safety and scalability over older procedures. The availability of detailed experimental protocols for its synthesis and the formation of its tartrate salt provides a solid foundation for its use in research and development. Further exploration of the synthesis and characterization of its other salts could expand its utility in various applications.

References

The Cornerstone of Modern Drug Discovery: A Technical Guide to the Fundamental Chemistry of Substituted Piperazines

For Researchers, Scientists, and Drug Development Professionals

The piperazine scaffold, a six-membered heterocycle with two opposing nitrogen atoms, stands as a privileged structure in medicinal chemistry. Its unique physicochemical properties and synthetic tractability have made it a cornerstone in the design of a vast array of therapeutic agents. This in-depth technical guide delves into the fundamental chemistry of substituted piperazines, providing a comprehensive resource for researchers, scientists, and drug development professionals. We will explore the core principles of their synthesis, reactivity, and key physicochemical parameters, supplemented with detailed experimental protocols and visual representations of their engagement in crucial biological pathways.

Physicochemical Properties: Tailoring for Therapeutic Success

The strategic substitution on the piperazine ring allows for the fine-tuning of its physicochemical properties, which is paramount for optimizing pharmacokinetic and pharmacodynamic profiles. Two of the most critical parameters in this regard are the acid dissociation constant (pKa) and the partition coefficient (logP).

The basicity of the piperazine nitrogens, reflected in their pKa values, is a key determinant of the molecule's charge state at physiological pH. This, in turn, influences its solubility, permeability, and interaction with biological targets. The logP value, a measure of a compound's lipophilicity, governs its ability to cross cellular membranes and the blood-brain barrier. The interplay of these two properties is crucial for achieving the desired absorption, distribution, metabolism, and excretion (ADME) profile of a drug candidate.

Quantitative Data Summary

The following tables summarize the pKa and logP values for a selection of substituted piperazines, providing a valuable reference for structure-activity relationship (SAR) studies.

Table 1: pKa Values of Common Substituted Piperazines [1]

| Compound | pKa1 | pKa2 |

| Piperazine | 9.73 | 5.35 |

| 1-Methylpiperazine | 9.25 | 4.75 |

| 1-Ethylpiperazine | 9.28 | 4.80 |

| 1,4-Dimethylpiperazine | 8.27 | 4.22 |

| 1-Phenylpiperazine | 8.90 | 2.90 |

| 1-Benzylpiperazine | 8.88 | 3.05 |

| 1-(2-Hydroxyethyl)piperazine | 9.05 | 4.50 |

Table 2: LogP Values of Selected Substituted Piperazines

| Compound | LogP |

| Piperazine | -1.16 |

| 1-Methylpiperazine | -0.63 |

| 1-Ethylpiperazine | -0.15 |

| 1,4-Dimethylpiperazine | -0.10 |

| 1-Phenylpiperazine | 1.83 |

| 1-Benzylpiperazine | 2.14 |

| 1-Acetylpiperazine | -0.79 |

Synthetic Methodologies: Building the Piperazine Core

A diverse array of synthetic strategies has been developed to construct and functionalize the piperazine ring. The choice of method often depends on the desired substitution pattern and the overall complexity of the target molecule.

N-Arylpiperazine Synthesis

The introduction of an aryl group at one of the nitrogen atoms is a common strategy in the design of centrally acting agents. A prevalent method for achieving this is through the reaction of an aniline with a bis(2-haloethyl)amine derivative.

Materials:

-

Substituted Aniline (1.0 eq)

-

Bis(2-chloroethyl)amine hydrochloride (1.0 eq)

-

Diisopropylethylamine (DIPEA) (3.0 eq)

-

N,N-Dimethylformamide (DMF)

-

Ethyl acetate (EtOAc)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

To a solution of the substituted aniline in DMF, add bis(2-chloroethyl)amine hydrochloride and DIPEA.

-

Heat the reaction mixture to 100-120 °C and stir for 12-24 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature and pour it into water.

-

Extract the aqueous layer with ethyl acetate (3 x).

-

Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired N-arylpiperazine.

N-Alkylation of Piperazines

The alkylation of the piperazine nitrogen atoms is a fundamental transformation for introducing diverse side chains. Mono-alkylation can be selectively achieved by using a protecting group on one of the nitrogens or by carefully controlling the stoichiometry of the reagents.

Materials:

-

N-Boc-piperazine (1.0 eq)

-

Alkyl halide (e.g., benzyl bromide) (1.1 eq)

-

Potassium carbonate (K₂CO₃) (2.0 eq)

-

Acetonitrile (ACN)

-

Dichloromethane (DCM)

-

Trifluoroacetic acid (TFA)

-

Saturated aqueous sodium bicarbonate solution

Procedure:

-

Alkylation: To a solution of N-Boc-piperazine in acetonitrile, add potassium carbonate and the alkyl halide.

-

Stir the reaction mixture at room temperature for 12-16 hours.

-

Filter the reaction mixture and concentrate the filtrate under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash with water.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the N-alkyl-N'-Boc-piperazine.

-

Deprotection: Dissolve the N-alkyl-N'-Boc-piperazine in dichloromethane.

-

Add trifluoroacetic acid dropwise at 0 °C and stir the reaction mixture at room temperature for 2-4 hours.

-

Concentrate the reaction mixture under reduced pressure.

-

Dissolve the residue in water and basify with a saturated aqueous sodium bicarbonate solution.

-

Extract the aqueous layer with dichloromethane (3 x).

-

Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate to yield the mono-N-alkylpiperazine.

Biological Significance: Piperazines as Modulators of Key Signaling Pathways

Substituted piperazines, particularly arylpiperazines, are renowned for their ability to interact with a variety of G-protein coupled receptors (GPCRs), most notably serotonin and dopamine receptors. This interaction can modulate downstream signaling cascades, leading to a range of physiological effects.[2][3][4][5][6]

Arylpiperazine Interaction with Serotonin Receptors

Many arylpiperazine derivatives act as ligands for serotonin (5-HT) receptors, exhibiting agonist, antagonist, or partial agonist activity.[4][7][8][9] Their interaction with subtypes such as 5-HT1A and 5-HT2A is crucial for their therapeutic effects in neuropsychiatric disorders.

Arylpiperazine Interaction with Dopamine Receptors

Arylpiperazines also feature prominently as ligands for dopamine receptors, particularly the D2 subtype.[5][6] Their ability to modulate dopaminergic neurotransmission is central to their application in the treatment of psychosis and other neurological conditions.

Experimental Workflow: From Synthesis to Purified Product

The successful development of novel substituted piperazines relies on a systematic and well-defined experimental workflow, encompassing synthesis, purification, and characterization.

Conclusion

The substituted piperazine motif continues to be a rich source of innovation in drug discovery. A thorough understanding of its fundamental chemistry, including synthetic strategies, physicochemical properties, and interactions with biological targets, is essential for the rational design of novel therapeutics. This guide provides a foundational resource to aid researchers in their efforts to harness the full potential of this remarkable scaffold. By leveraging the principles outlined herein, the scientific community can continue to develop safer and more effective medicines for a wide range of diseases.

References

- 1. researchgate.net [researchgate.net]

- 2. Discovery of GPCR ligands for probing signal transduction pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Design and Synthesis of Arylpiperazine Serotonergic/Dopaminergic Ligands with Neuroprotective Properties | MDPI [mdpi.com]

- 4. Arylpiperazine derivatives acting at 5-HT(1A) receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Multicomponent Synthesis and Biological Evaluation of a Piperazine-Based Dopamine Receptor Ligand Library - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Interaction of arylpiperazines with the dopamine receptor D2 binding site - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Arylpiperazine agonists of the serotonin 5-HT1A receptor preferentially activate cAMP signaling versus recruitment of β-arrestin-2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Bioactive conformation of 1-arylpiperazines at central serotonin receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to the Safety and Handling of 2,2-Dimethylpiperazine Dihydrochloride

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the safety protocols and handling procedures for 2,2-Dimethylpiperazine Dihydrochloride. Due to the limited availability of specific experimental data for this compound, this document incorporates information from related piperazine derivatives and general best practices for handling hygroscopic and corrosive solids. All quantitative data should be treated as estimates and handled with appropriate caution.

Chemical and Physical Properties

| Property | This compound | 2,2-Dimethylpiperazine (Free Base) | Piperazine Dihydrochloride | 2,6-Dimethylpiperazine |

| CAS Number | 128427-07-6 | 84477-72-5 | 142-64-3 | 108-49-6 |

| Molecular Formula | C₆H₁₆Cl₂N₂ | C₆H₁₄N₂ | C₄H₁₂Cl₂N₂ | C₆H₁₄N₂ |

| Molecular Weight | 187.11 g/mol [1] | 114.19 g/mol [2][3] | 159.06 g/mol | 114.19 g/mol [4] |

| Appearance | Crystalline solid (expected) | Low melting solid[2] | White to yellowish crystalline powder | Crystals[4] |

| Melting Point | No data available | No data available | Decomposes | 108-111 °C[4] |

| Boiling Point | No data available | 155.2±8.0 °C (Predicted) | No data available | 162 °C[4] |

| Solubility | Expected to be soluble in water[5] | Soluble in water and organic solvents[2] | Soluble in water | No data available |

| Hygroscopicity | Expected to be hygroscopic | No data available | Hygroscopic | No data available |

Hazard Identification and Toxicology

Detailed toxicological data for this compound is not available. The hazard profile is extrapolated from data on piperazine and its derivatives. It is presumed to be a corrosive and hygroscopic solid.

GHS Hazard Classification (Presumed):

-

Skin Corrosion/Irritation: Category 1B or 2 (Causes skin irritation or severe burns)

-

Serious Eye Damage/Eye Irritation: Category 1 (Causes serious eye damage)

-

Specific Target Organ Toxicity (Single Exposure): Category 3 (May cause respiratory irritation)

Toxicological Summary (Based on Piperazine Derivatives):

| Endpoint | Result | Species |

| Acute Oral Toxicity (LD50) | 1.9 g/kg (Piperazine) | Rat |

| Skin Irritation | Corrosive (Piperazine) | Rabbit |

| Eye Irritation | Corrosive (Piperazine) | Rabbit |

Experimental Protocols

Personal Protective Equipment (PPE)

A risk assessment should be conducted before handling this compound. The following PPE is mandatory:

-

Eye Protection: Chemical safety goggles and a face shield.

-

Hand Protection: Chemical-resistant gloves (e.g., nitrile, neoprene).

-

Skin and Body Protection: A lab coat, long pants, and closed-toe shoes. For larger quantities, a chemical-resistant apron or suit is recommended.

-

Respiratory Protection: A NIOSH-approved respirator with an appropriate cartridge for organic vapors and acid gases should be used, especially when handling the powder outside of a fume hood.

Handling and Storage

This compound is expected to be a hygroscopic and corrosive solid. Therefore, stringent handling and storage procedures are necessary to maintain its integrity and ensure safety.

Storage:

-

Store in a tightly sealed container in a cool, dry, and well-ventilated area.

-

Keep away from incompatible materials such as strong oxidizing agents, acids, and bases.

-

The storage area should be designated for corrosive materials.

Handling:

-

All handling of the solid should be performed in a certified chemical fume hood.

-

Avoid inhalation of dust.

-

Prevent contact with skin and eyes.

-

Due to its hygroscopic nature, minimize exposure to atmospheric moisture. Handle in a glove box or under an inert atmosphere (e.g., nitrogen or argon) when possible.

Weighing and Dispensing a Hygroscopic Solid

The following protocol outlines the steps for accurately weighing and dispensing a hygroscopic solid like this compound.

-

Preparation:

-

Ensure the balance is clean, calibrated, and located in an area with minimal air currents.

-

Have all necessary equipment ready: spatulas, weighing paper or boat, and a pre-tared, sealable receiving container.

-

-

In a Fume Hood:

-

Transfer an estimated amount of the solid from the main stock bottle to a smaller, temporary container.

-

Quickly seal the stock bottle.

-

-

Weighing:

-

Place the tared, sealed receiving container on the balance.

-

Quickly transfer the solid from the temporary container to the receiving container.

-

Seal the receiving container immediately.

-

Record the weight.

-

-

Aliquotting (if necessary):

-

If precise, small quantities are repeatedly needed, consider preparing a stock solution in a suitable, dry solvent. This minimizes the need to handle the hygroscopic solid frequently.

-

First Aid and Emergency Procedures

First Aid Measures:

-

Eye Contact: Immediately flush with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.

-

Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing. Seek medical attention.

-

Inhalation: Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.

-

Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention.

Spill and Leak Procedures:

-

Evacuate: Immediately evacuate the area.

-

Ventilate: Ensure the area is well-ventilated.

-

Contain: Wearing appropriate PPE, contain the spill using a non-combustible absorbent material (e.g., sand, vermiculite).

-

Neutralize (for acidic solutions): If the material is in solution and acidic, neutralize with a suitable agent like sodium bicarbonate.

-

Collect: Carefully scoop the absorbed material into a labeled, sealable container for hazardous waste disposal.

-

Decontaminate: Clean the spill area thoroughly with a suitable solvent, followed by soap and water.

Synthesis and Reactivity

General Synthesis Pathway (Hypothesized):

The synthesis of 2,2-Dimethylpiperazine typically involves the reduction of 3,3-dimethylpiperazin-2-one. The subsequent conversion to the dihydrochloride salt would likely involve reacting the free base with hydrochloric acid in a suitable solvent.

Reactivity:

-

Incompatible Materials: Strong oxidizing agents, strong acids, and strong bases.

-

Hazardous Decomposition Products: Upon combustion, it may produce carbon oxides (CO, CO₂), nitrogen oxides (NOx), and hydrogen chloride gas.

Spectral Data

Specific NMR and IR spectra for this compound are not available in the searched databases. Researchers should obtain their own analytical data to confirm the identity and purity of the compound. For reference, spectral data for the parent compound, piperazine dihydrochloride, and related dimethylpiperazine isomers can be found in various chemical databases.[6][7][8][9][10][11][12][13]

Disclaimer

This technical guide has been compiled from the best available information and is intended for use by qualified individuals trained in chemical handling. The absence of specific data for this compound necessitates a cautious approach, treating it as a potentially hazardous substance. All users should consult the most current Safety Data Sheet (SDS) provided by the supplier and conduct a thorough risk assessment before use.

References

- 1. This compound | CymitQuimica [cymitquimica.com]

- 2. chemimpex.com [chemimpex.com]

- 3. chemscene.com [chemscene.com]

- 4. 2,6-ジメチルピペラジン 97% | Sigma-Aldrich [sigmaaldrich.com]

- 5. CAS 198896-00-3: (2R,5S)-1-benzyl-2,5-dimethyl-piperazine … [cymitquimica.com]

- 6. Piperazine dihydrochloride [webbook.nist.gov]

- 7. PIPERAZINE DIHYDROCHLORIDE(142-64-3) IR2 spectrum [chemicalbook.com]

- 8. 2,5-Dimethylpiperazine | C6H14N2 | CID 7816 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. 1-BOC-2,2-DIMETHYL-PIPERAZINE(674792-07-5) 1H NMR spectrum [chemicalbook.com]

- 10. 2,6-Dimethylpiperazine(108-49-6) 1H NMR spectrum [chemicalbook.com]

- 11. 2-Methylpiperazine(109-07-9) IR Spectrum [m.chemicalbook.com]

- 12. N,N'-Dimethylpiperazine(106-58-1) 1H NMR spectrum [chemicalbook.com]

- 13. trans-2,5-Dimethylpiperazine(2815-34-1) 1H NMR spectrum [chemicalbook.com]

2,2-Dimethylpiperazine Dihydrochloride: A Technical Guide to Stability and Storage

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the stability and recommended storage conditions for 2,2-Dimethylpiperazine dihydrochloride. Due to the limited availability of specific, publicly available quantitative stability data for this compound, this document outlines a general framework for stability assessment based on established principles of pharmaceutical forced degradation studies and information derived from safety data sheets (SDS). The experimental protocols provided are illustrative and should be adapted and optimized for specific laboratory conditions.

Chemical Stability and Physicochemical Properties

This compound is a salt that is generally stable under standard ambient conditions (room temperature) when properly stored. However, it possesses properties that necessitate careful handling and storage to prevent degradation.

Key Physicochemical and Stability Information:

| Property | Observation/Recommendation | Source |

| Physical Form | Solid | - |

| Hygroscopicity | The compound is hygroscopic. | [1] |

| Sensitivity to Air | It is sensitive to air. | [1] |

| Sensitivity to Light | It is sensitive to light. | [1] |

| Chemical Stability | The product is chemically stable under standard ambient conditions (room temperature). | [1] |

| Recommended Storage | Store in a tightly closed container in a dry, cool, and well-ventilated place. Handle and store under an inert gas. | [1][2] |

| Incompatible Materials | Strong oxidizing agents, strong acids. | [3][4] |

Recommended Storage Conditions

To maintain the integrity and purity of this compound, the following storage conditions are recommended based on its known sensitivities:

Table of Recommended Storage Conditions:

| Parameter | Recommendation | Rationale |

| Temperature | Store at 2-8°C. | To minimize the rate of potential degradation reactions. |

| Atmosphere | Store under an inert gas (e.g., argon or nitrogen). | To prevent oxidation and reaction with atmospheric moisture due to its air-sensitive and hygroscopic nature.[1] |

| Light | Protect from light. | To prevent photolytic degradation.[1] |

| Container | Use a tightly sealed, opaque container. | To prevent exposure to air, moisture, and light.[1] |

| Location | Store in a dry, well-ventilated area. | To prevent moisture uptake and ensure a stable environment.[2] |

Potential Degradation Pathways

While specific degradation pathways for this compound are not extensively documented in publicly available literature, related piperazine compounds are known to undergo degradation through several mechanisms. These potential pathways should be considered when designing stability studies.

-

Oxidation: The piperazine ring can be susceptible to oxidation, potentially leading to the formation of N-oxides or ring-opening products. Storing under an inert atmosphere is crucial to mitigate this.

-

Hydrolysis: Although the dihydrochloride salt is generally more stable to hydrolysis than the free base, prolonged exposure to moisture, especially at elevated temperatures, could potentially lead to the degradation of the molecule.

-

Photodegradation: Exposure to light, particularly UV radiation, can provide the energy to initiate degradation reactions.

Experimental Protocol: Forced Degradation Study

The following is a generalized protocol for a forced degradation study of this compound. This protocol is intended as a starting point and should be optimized based on the specific analytical methods and equipment available. The goal of a forced degradation study is to intentionally degrade the sample to identify potential degradation products and to develop a stability-indicating analytical method.

Objective: To evaluate the stability of this compound under various stress conditions and to identify potential degradation products.

Materials:

-

This compound

-

High-purity water

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH)

-

Hydrogen peroxide (H₂O₂)

-

Methanol or Acetonitrile (HPLC grade)

-

Inert gas (Argon or Nitrogen)

-

Calibrated stability chambers/ovens

-

Photostability chamber

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or Mass Spectrometry)

Methodology:

-

Sample Preparation:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., high-purity water or a methanol/water mixture) at a known concentration (e.g., 1 mg/mL).

-

All handling of the solid and stock solution should be performed under an inert atmosphere where possible.

-

-

Stress Conditions:

-

Acid Hydrolysis: To an aliquot of the stock solution, add an equal volume of 1N HCl. Store at 60°C for 24 hours.

-

Base Hydrolysis: To an aliquot of the stock solution, add an equal volume of 1N NaOH. Store at 60°C for 24 hours. Neutralize the solution before analysis.

-

Oxidative Degradation: To an aliquot of the stock solution, add an equal volume of 3% H₂O₂. Store at room temperature for 24 hours, protected from light.

-

Thermal Degradation (Solid State): Place a known quantity of the solid compound in an oven at 60°C for 48 hours.

-

Thermal Degradation (Solution): Store an aliquot of the stock solution at 60°C for 48 hours, protected from light.

-

Photostability: Expose the solid compound and the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines. A control sample should be kept in the dark under the same temperature conditions.

-

-

Analysis:

-

At appropriate time points, withdraw samples from each stress condition.

-

Analyze the samples using a validated stability-indicating HPLC method. The method should be capable of separating the parent compound from any degradation products.

-

Peak purity analysis of the parent peak should be performed to ensure that it is not co-eluting with any degradants.

-

Characterize any significant degradation products using techniques such as LC-MS or NMR.

-

Data Presentation (Hypothetical Results):

Table: Summary of Forced Degradation Results for this compound

| Stress Condition | Duration | % Degradation of Parent Compound | Number of Degradation Products | Major Degradation Product (Retention Time) |

| 1N HCl, 60°C | 24 h | 8.5 | 2 | 3.2 min |

| 1N NaOH, 60°C | 24 h | 15.2 | 3 | 4.5 min |

| 3% H₂O₂, RT | 24 h | 12.8 | 4 | 2.8 min |

| Thermal (Solid), 60°C | 48 h | 2.1 | 1 | 5.1 min |

| Thermal (Solution), 60°C | 48 h | 5.6 | 2 | 5.1 min |

| Photostability (ICH Q1B) | - | 9.7 | 3 | 6.2 min |

Visualizations

Logical Workflow for Handling and Storage:

Caption: Recommended workflow for the handling and storage of this compound.

Experimental Workflow for Stability Testing:

References

Methodological & Application

Synthesis of 2,2-Dimethylpiperazine Derivatives: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,2-Dimethylpiperazine is a valuable heterocyclic building block in medicinal chemistry and materials science. The presence of gem-dimethyl groups at the 2-position introduces conformational rigidity and steric bulk, which can significantly influence the pharmacological and material properties of its derivatives. As the dihydrochloride salt, 2,2-dimethylpiperazine is a stable, easy-to-handle starting material. This document provides detailed application notes and experimental protocols for the synthesis of various derivatives from 2,2-Dimethylpiperazine dihydrochloride, including N-alkylation, N-arylation, and amide coupling reactions.

Key Applications of 2,2-Dimethylpiperazine Derivatives

Derivatives of 2,2-dimethylpiperazine are explored for a range of biological activities, owing to the structural features imparted by the substituted piperazine ring. The piperazine moiety is a common scaffold in a multitude of approved drugs.[1][2][3] The introduction of the 2,2-dimethyl substitution can enhance metabolic stability and modulate binding affinity to biological targets.

-

Antimicrobial and Antifungal Agents: Piperazine derivatives have shown significant potential in combating bacterial and fungal infections.[2][4] The incorporation of various substituents on the nitrogen atoms of the 2,2-dimethylpiperazine core can lead to compounds with potent antimicrobial and antifungal activities.[2][4]

-

Anticancer Agents: The piperazine scaffold is a "privileged structure" in the design of anticancer drugs, particularly as kinase inhibitors. The 2,2-dimethylpiperazine moiety can be incorporated into molecules designed to target specific signaling pathways involved in cancer cell proliferation and survival.

-

Central Nervous System (CNS) Agents: Piperazine derivatives are well-known for their activity on CNS targets, including G-protein coupled receptors (GPCRs). The conformational constraint provided by the gem-dimethyl groups can lead to derivatives with improved selectivity and potency for specific receptor subtypes.

General Considerations for Synthesis

Starting Material: this compound is a salt. To perform N-functionalization reactions, the free base of 2,2-dimethylpiperazine must be generated in situ or in a separate step. This is typically achieved by treating the dihydrochloride salt with a suitable base, such as sodium hydroxide, potassium carbonate, or a tertiary amine like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA). The choice of base will depend on the specific reaction conditions and the compatibility of the reagents.

Steric Hindrance: The gem-dimethyl groups at the 2-position create significant steric hindrance around the adjacent nitrogen atom (N1). This can affect the reactivity of N1 compared to the less hindered N4. This steric difference can sometimes be exploited for selective mono-functionalization, although protecting group strategies are often more reliable for achieving high selectivity.

Experimental Protocols

Mono-N-Boc Protection of 2,2-Dimethylpiperazine

For selective functionalization of one nitrogen atom, it is often necessary to first protect the other. The tert-butyloxycarbonyl (Boc) group is a common choice for protecting amines.

Protocol:

-

Free Base Generation: In a round-bottom flask, dissolve this compound (1.0 eq) in a mixture of dioxane and water.

-

Add sodium hydroxide (2.2 eq) and stir the solution until the starting material is fully dissolved and the free base is formed.

-

Boc Protection: To the solution of the free base, add a solution of di-tert-butyl dicarbonate (Boc₂O) (1.0 eq) in dioxane dropwise at room temperature.

-

Stir the reaction mixture at room temperature for 12-24 hours.

-

Work-up: Concentrate the reaction mixture under reduced pressure to remove the dioxane.

-

Extract the aqueous residue with an organic solvent such as ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

Purify the crude product by column chromatography on silica gel to afford the mono-Boc-protected 2,2-dimethylpiperazine.

| Reagent | Molar Eq. |

| This compound | 1.0 |

| Sodium Hydroxide | 2.2 |

| Di-tert-butyl dicarbonate (Boc₂O) | 1.0 |

| Dioxane/Water | - |

N-Alkylation of 2,2-Dimethylpiperazine

N-alkylation introduces alkyl substituents onto the nitrogen atoms of the piperazine ring. Due to the steric hindrance at N1, alkylation may preferentially occur at N4 if no protecting group is used. For selective mono-alkylation, using a mono-protected starting material is recommended.

Protocol (for mono-protected starting material):

-

To a solution of mono-Boc-2,2-dimethylpiperazine (1.0 eq) in a suitable solvent such as acetonitrile or DMF, add a base such as potassium carbonate (2.0 eq).

-

Add the alkylating agent (e.g., an alkyl halide) (1.1-1.5 eq) to the mixture.

-

Heat the reaction mixture to an appropriate temperature (e.g., 60-80 °C) and monitor the reaction progress by TLC or LC-MS.

-

Work-up: After completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by column chromatography.

-

Deprotection (if required): The Boc group can be removed by treatment with an acid such as trifluoroacetic acid (TFA) in dichloromethane (DCM) or hydrochloric acid in an appropriate solvent.

| Reagent | Molar Eq. |

| Mono-Boc-2,2-dimethylpiperazine | 1.0 |

| Alkyl Halide | 1.1-1.5 |

| Potassium Carbonate | 2.0 |

| Acetonitrile or DMF | - |

N-Arylation of 2,2-Dimethylpiperazine (Buchwald-Hartwig Amination)

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds.[5] This method allows for the synthesis of N-aryl piperazine derivatives.[6][7][8]

Protocol (for mono-protected starting material):

-

In an oven-dried Schlenk tube, combine mono-Boc-2,2-dimethylpiperazine (1.2 eq), the aryl halide (1.0 eq), a palladium catalyst (e.g., Pd₂(dba)₃, 2-5 mol%), a phosphine ligand (e.g., Xantphos, 4-10 mol%), and a base (e.g., Cs₂CO₃, 1.4 eq).

-

Evacuate and backfill the tube with an inert gas (e.g., argon) three times.

-

Add a dry, degassed solvent (e.g., toluene or dioxane).

-

Heat the reaction mixture to the required temperature (typically 80-110 °C) and stir for the specified time (monitor by TLC or LC-MS).

-

Work-up: Cool the reaction to room temperature, dilute with an organic solvent, and filter through a pad of Celite.

-

Concentrate the filtrate and purify the residue by column chromatography.

-

Deprotection: Remove the Boc group as described in the N-alkylation protocol.

| Reagent | Molar Eq. / mol% |

| Mono-Boc-2,2-dimethylpiperazine | 1.2 |

| Aryl Halide | 1.0 |

| Palladium Catalyst (e.g., Pd₂(dba)₃) | 2-5 mol% |

| Phosphine Ligand (e.g., Xantphos) | 4-10 mol% |

| Base (e.g., Cs₂CO₃) | 1.4 |

| Anhydrous Solvent | - |

Amide Coupling with 2,2-Dimethylpiperazine

Amide bond formation is a cornerstone of medicinal chemistry. Coupling carboxylic acids with 2,2-dimethylpiperazine can be achieved using various coupling reagents.[9] HATU is a common and efficient coupling reagent.

Protocol (for mono-protected starting material):

-

Dissolve the carboxylic acid (1.0 eq), mono-Boc-2,2-dimethylpiperazine (1.1 eq), and HATU (1.1 eq) in an aprotic solvent like DMF.

-

Add a non-nucleophilic base such as DIPEA (2.0-3.0 eq) to the solution.

-

Stir the reaction mixture at room temperature for 2-16 hours, monitoring for completion by TLC or LC-MS.

-

Work-up: Dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer sequentially with aqueous acid (e.g., 1M HCl), saturated aqueous sodium bicarbonate, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

-

Purify the crude product by column chromatography.

-

Deprotection: Remove the Boc group as described previously.

| Reagent | Molar Eq. |

| Carboxylic Acid | 1.0 |

| Mono-Boc-2,2-dimethylpiperazine | 1.1 |

| HATU | 1.1 |

| DIPEA | 2.0-3.0 |

| Anhydrous DMF | - |

Reductive Amination with 2,2-Dimethylpiperazine

Reductive amination is a versatile method for forming C-N bonds by reacting an amine with a carbonyl compound in the presence of a reducing agent.[10][11][12][13][14]